molecular formula C7H15Cl2N3 B3022386 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride CAS No. 92741-94-1

3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

Cat. No. B3022386
CAS RN: 92741-94-1
M. Wt: 212.12 g/mol
InChI Key: JTPSSCDSLGMNGK-UHFFFAOYSA-N
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Description

“3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride” is a chemical compound with the empirical formula C8H17Cl2N3 and a molecular weight of 226.15 . It is a solid substance .


Molecular Structure Analysis

Imidazole, which is a part of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride” are not available, it’s worth noting that imidazole compounds are known for their broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

This compound is a solid . It has an empirical formula of C8H17Cl2N3 and a molecular weight of 226.15 .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole derivatives have demonstrated antibacterial and antimycobacterial effects. Researchers have explored their potential as novel antimicrobial agents, particularly against drug-resistant strains .

Anti-Inflammatory Properties

Certain imidazole-containing compounds exhibit anti-inflammatory activity. These molecules may modulate inflammatory pathways and hold promise for managing inflammatory diseases .

Antitumor Effects

Studies have investigated imidazole derivatives as potential antitumor agents. Their ability to interfere with cancer cell growth and proliferation makes them intriguing candidates for cancer therapy .

Antidiabetic Activity

Imidazole-based compounds have been explored for their antidiabetic properties. Researchers have investigated their effects on glucose metabolism and insulin signaling pathways .

Antiviral Potential

Some imidazole derivatives display antiviral activity. These molecules may inhibit viral replication or entry, making them relevant in the context of viral infections .

Antioxidant Effects

Certain imidazole-containing compounds act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. These properties are relevant in various health conditions .

Anti-Amoebic and Antihelmintic Activity

Imidazole derivatives have shown promise as anti-parasitic agents. They may target protozoa and helminths, providing potential treatments for parasitic infections .

Ulcerogenic Activity

While this may seem counterintuitive, some imidazole-based compounds exhibit ulcerogenic activity. Researchers study their effects on gastric mucosa and ulcer formation .

Safety and Hazards

This compound may be toxic if swallowed and can cause severe skin burns and eye damage . It’s important to handle it with appropriate safety measures .

properties

IUPAC Name

3-(5-methyl-1H-imidazol-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-6-5-9-7(10-6)3-2-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPSSCDSLGMNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20535021
Record name 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

732205-71-9
Record name 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
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3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Reactant of Route 3
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3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Reactant of Route 4
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Reactant of Route 5
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Reactant of Route 6
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

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